3-Methyl-1,1-cyclopentanediacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1,1-cyclopentanediacetic acid is an organic compound with the molecular formula C10H16O4 and a molecular weight of 200.237 g/mol . It is a derivative of cyclopentane and is characterized by the presence of two acetic acid groups attached to a cyclopentane ring, with a methyl group at the 3-position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,1-cyclopentanediacetic acid typically involves the reaction of diethyl 1,1-cyclopentanedicarboxylate with methyl iodide in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1,1-cyclopentanediacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The methyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include primary and secondary alcohols.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
3-Methyl-1,1-cyclopentanediacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-1,1-cyclopentanediacetic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the biological context .
Comparison with Similar Compounds
Cyclopentane-1,1-diacetic acid: Similar structure but lacks the methyl group at the 3-position.
1,1-Cyclopentanediacetic acid: Another derivative of cyclopentane with different substituents.
Uniqueness: 3-Methyl-1,1-cyclopentanediacetic acid is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to its analogs.
Properties
CAS No. |
92774-35-1 |
---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-[1-(carboxymethyl)-3-methylcyclopentyl]acetic acid |
InChI |
InChI=1S/C10H16O4/c1-7-2-3-10(4-7,5-8(11)12)6-9(13)14/h7H,2-6H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
NSIWGWOIAUQJFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.